

Application Notes and Protocols for Protein Recovery from Pevikon Gels

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Compound of Interest

Compound Name: Pevikon

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Introduction

Pevikon® C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a solid support medium for preparative block electrophoresis, a technique valued for its high capacity in separating large quantities of proteins in their native state. The inert and granular nature of **Pevikon** allows for the straightforward separation of proteins based on their electrophoretic mobility. A critical step following electrophoretic separation is the efficient recovery of the purified proteins from the **Pevikon** matrix. This document provides detailed protocols for two common methods of protein recovery: Electroelution and Passive Diffusion.

A key consideration when working with **Pevikon** is the presence of a non-proteic, water-soluble macromolecular impurity. This contaminant can co-purify with the target protein and may elicit an immune response in downstream applications, such as antibody production. Therefore, it is imperative to thoroughly wash the **Pevikon** before use to minimize this impurity.^[1]

Protein Localization in the Pevikon Block

Due to the opaque nature of the **Pevikon** block, direct visualization of protein bands is not feasible. An indirect method, such as imprinting, is required to locate the separated proteins before excision.

Protocol: Protein Localization by Imprinting

- After electrophoresis, carefully remove the **Pevikon** block from the electrophoresis chamber.
- Place a strip of moist filter paper (e.g., Whatman No. 1) or a nitrocellulose membrane gently onto the surface of the **Pevikon** block. Ensure good contact without disturbing the gel matrix.
- Allow the proteins to transfer from the **Pevikon** to the membrane for a few minutes.
- Carefully peel off the membrane and stain it with a suitable protein stain (e.g., Coomassie Brilliant Blue R-250) to visualize the protein bands.
- Align the stained membrane with the **Pevikon** block to accurately identify and excise the sections of the block containing the protein of interest using a clean spatula or razor blade.

Method 1: Electroelution

Electroelution is a technique that uses an electric field to actively move proteins out of the gel matrix and into a collection buffer. It is generally faster and more efficient than passive diffusion.

Experimental Protocol: Electroelution from **Pevikon**

- Preparation of **Pevikon** Section:
 - Excise the region of the **Pevikon** block containing the target protein, as identified by the imprinting method.
 - Transfer the excised **Pevikon** section into a dialysis bag with an appropriate molecular weight cut-off (MWCO) that will retain the protein of interest.
- Assembly of Elution Apparatus:
 - Add a sufficient volume of Elution Buffer to the dialysis bag to suspend the **Pevikon** granules.
 - Seal the dialysis bag, ensuring no air bubbles are trapped inside.
 - Place the sealed dialysis bag into a horizontal electrophoresis tank filled with the same Elution Buffer. Position the bag perpendicular to the electrodes.

- Electroelution:
 - Apply a constant voltage (e.g., 100-200 V) across the electrophoresis tank. The electric field will cause the charged protein to migrate out of the **Pevikon** matrix and into the surrounding buffer within the dialysis bag.
 - The duration of electroelution will depend on the size and charge of the protein, as well as the applied voltage. A typical duration is 2-4 hours at 4°C to prevent protein degradation.
- Protein Collection and Concentration:
 - After electroelution, turn off the power supply and carefully remove the dialysis bag from the tank.
 - Open the dialysis bag and collect the buffer containing the eluted protein.
 - The collected protein solution can be concentrated using methods such as ultrafiltration with an appropriate MWCO membrane or precipitation with ammonium sulfate or trichloroacetic acid (TCA).

Elution Buffer Recipes:

Buffer Component	Concentration	Purpose
Tris-HCl	25-50 mM, pH 8.0-8.5	Buffering agent
Glycine	192 mM	Component of the running buffer system
SDS (optional)	0.01 - 0.1% (w/v)	Denaturing agent to aid in elution of hydrophobic proteins. Must be removed for functional studies.

Method 2: Passive Diffusion

Passive diffusion relies on the concentration gradient of the protein between the gel matrix and the surrounding buffer. This method is simpler and requires less specialized equipment than

electroelution but is generally slower and may result in lower recovery yields.

Experimental Protocol: Passive Diffusion from **Pevikon**

- Preparation of **Pevikon** Section:
 - Excise the **Pevikon** section containing the protein of interest.
 - To increase the surface area for diffusion, the excised **Pevikon** can be gently crushed into smaller pieces using a clean glass rod.
- Elution:
 - Transfer the **Pevikon** granules to a centrifuge tube.
 - Add a sufficient volume of Elution Buffer to completely immerse the **Pevikon**. The volume will depend on the amount of **Pevikon**, but a 2:1 or 3:1 buffer-to-gel volume ratio is a good starting point.
 - Incubate the mixture on a rotary shaker or rocker at 4°C. The incubation time can range from several hours to overnight, depending on the protein and the desired recovery.
- Protein Collection:
 - After incubation, centrifuge the tube to pellet the **Pevikon** granules.
 - Carefully collect the supernatant containing the eluted protein.
 - To maximize recovery, the **Pevikon** pellet can be washed with an additional volume of Elution Buffer, and the supernatants can be pooled.
- Protein Concentration:
 - Concentrate the pooled supernatant using standard methods as described for electroelution.

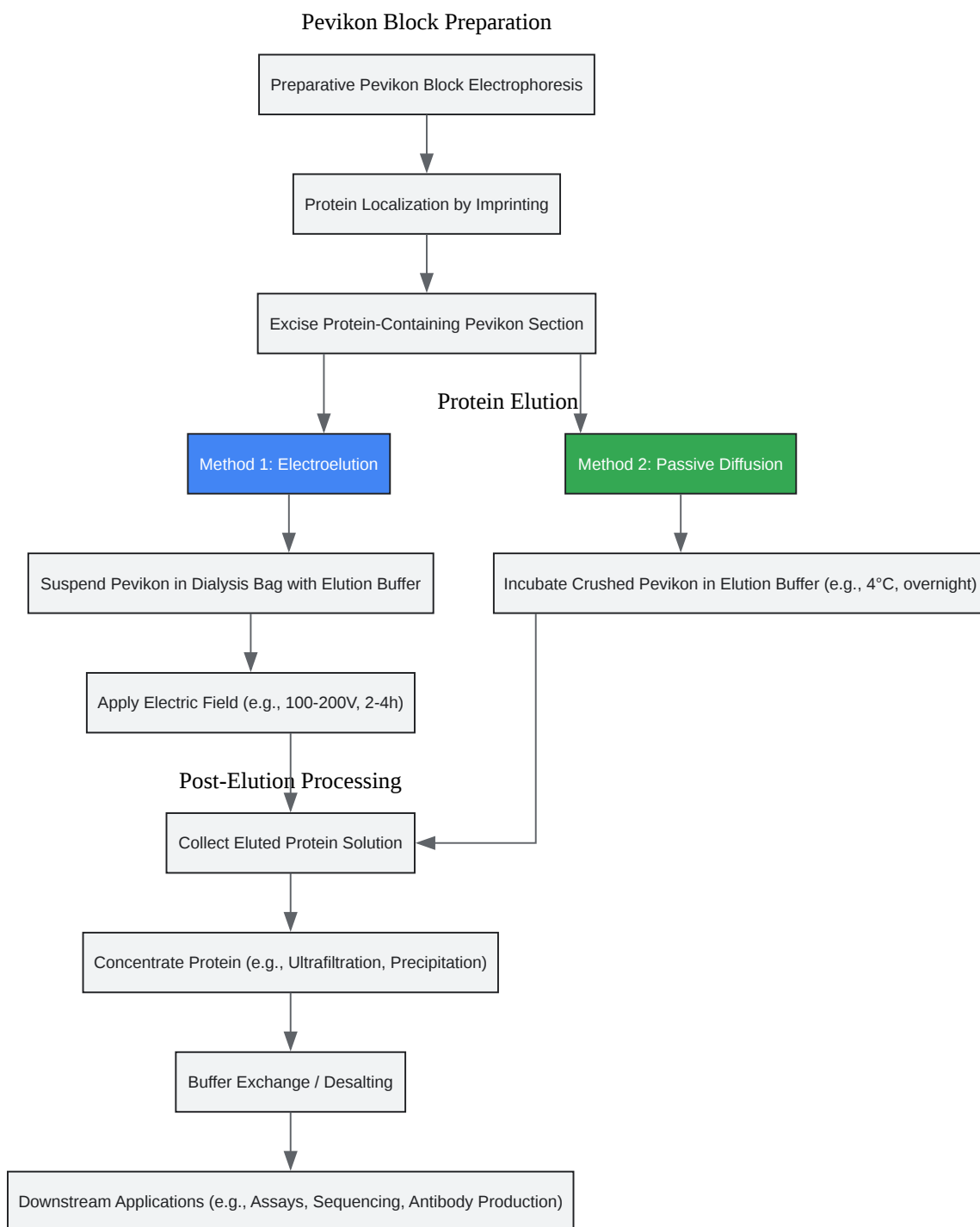
Data Presentation

While specific quantitative data for protein recovery from **Pevikon** gels is not extensively reported in recent literature, the principles of recovery are analogous to those for other electrophoresis matrices. The choice between electroelution and passive diffusion will depend on the specific requirements of the experiment, including the desired yield, the time constraints, and the properties of the target protein.

Method	Principle	Typical Recovery Yield (from Polyacrylamide Gels)	Advantages	Disadvantages
Electroelution	Active migration in an electric field	High (>80-90%)	Fast, High recovery	Requires specialized equipment, Potential for protein aggregation or denaturation with SDS
Passive Diffusion	Concentration gradient-driven movement	Moderate to High (variable)	Simple, Gentle on proteins (if no detergents are used)	Slow (hours to overnight), Potentially lower recovery

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Protein Recovery from **Pevikon** Gel



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Caption: Workflow for recovering proteins from a **Pevikon** gel.

Logical Relationship of Elution Methods

Caption: Comparison of electroelution and passive diffusion.

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References

- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on Pevikon - PubMed [pubmed.ncbi.nlm.nih.gov]
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